pKa Modulation: 5-Fluoro Substitution Effect
The carboxylic acid pKa of 5-fluoropiperidine-2-carboxylic acid is predicted at 2.12±0.40, which is significantly lower than that of unsubstituted pipecolic acid . While pipecolic acid has a calculated carboxylic acid pKa in the range of 2.3-3.3, the electron-withdrawing effect of the 5-fluoro substituent further acidifies the carboxyl group, shifting the ionization equilibrium toward the carboxylate form at physiological pH. This pKa shift has important implications for solubility, membrane permeability, and target binding interactions in biological systems.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 2.12 ± 0.40 (predicted) |
| Comparator Or Baseline | Pipecolic acid (unsubstituted piperidine-2-carboxylic acid) with carboxylic acid pKa typically in the 2.3-3.3 range |
| Quantified Difference | ≥ 0.2-1.2 log unit acidification; the pKa decrease is consistent with the electron-withdrawing inductive effect of the C5 fluorine |
| Conditions | Predicted values from ACD/Labs or analogous computational prediction software; experimental validation in aqueous solution not yet reported in primary literature |
Why This Matters
The increased acidity affects the compound's speciation at physiological pH, directly influencing solubility, passive membrane permeability, and electrostatic interactions with basic residues in target binding pockets, which are critical parameters for fragment-based drug design and peptide mimetic development.
